molecular formula C7H10O5 B12099066 Tetrahydropyran-3,3-dicarboxylic acid

Tetrahydropyran-3,3-dicarboxylic acid

Cat. No.: B12099066
M. Wt: 174.15 g/mol
InChI Key: CNTYHAIPXJMMQD-UHFFFAOYSA-N
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Description

Tetrahydropyran-3,3-dicarboxylic acid (THP-3,3-dicarboxylic acid) is a chemical compound with the molecular formula C7H10O5 It features a tetrahydropyran ring system with two carboxylic acid groups attached to adjacent carbon atoms

Preparation Methods

Synthetic Routes:: Several synthetic methods exist for preparing THP-3,3-dicarboxylic acid. One notable approach involves the reduction of six-membered hemiacetals using Et3SiH in the presence of a Lewis acid . This method provides stereoselective access to the tetrahydropyran ring.

Industrial Production:: While THP-3,3-dicarboxylic acid is not commonly produced on an industrial scale, its synthesis can be adapted from laboratory-scale methods. Researchers continue to explore efficient and scalable routes for its production.

Chemical Reactions Analysis

Reactions:: THP-3,3-dicarboxylic acid can participate in various chemical reactions, including:

    Oxidation: Oxidative processes can modify the carboxylic acid groups.

    Reduction: Reduction reactions may alter the tetrahydropyran ring.

    Substitution: Substituents can be introduced at different positions.

    Ring-Closing Metathesis: Formation of larger cyclic structures.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO or PCC.

    Reduction: Reducing agents such as LiAlH or NaBH.

    Substitution: Acid chlorides or anhydrides.

    Ring-Closing Metathesis: Grubbs’ catalysts.

Major Products:: The specific products depend on the reaction conditions and starting materials. THP-3,3-dicarboxylic acid derivatives with modified functional groups can be obtained.

Scientific Research Applications

THP-3,3-dicarboxylic acid finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying enzyme-substrate interactions.

    Medicine: Investigating potential drug candidates.

    Industry: Developing novel materials or catalysts.

Mechanism of Action

The precise mechanism by which THP-3,3-dicarboxylic acid exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While THP-3,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, it shares similarities with other tetrahydropyran derivatives. Further exploration of related compounds can provide insights into their distinct properties.

Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

oxane-3,3-dicarboxylic acid

InChI

InChI=1S/C7H10O5/c8-5(9)7(6(10)11)2-1-3-12-4-7/h1-4H2,(H,8,9)(H,10,11)

InChI Key

CNTYHAIPXJMMQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C(=O)O)C(=O)O

Origin of Product

United States

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